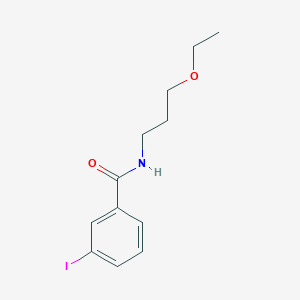![molecular formula C11H7N3O2S B4739019 2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE](/img/structure/B4739019.png)
2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione typically involves multi-component reactions. One common method is the one-pot synthesis, which combines [3+3] cycloaddition, reduction, and deamination reactions . For instance, the reaction of substituted chalcones with 5-phenyl-1,3,4-thiadiazol-2-amine in n-butanol under reflux conditions has been reported .
Industrial Production Methods
Industrial production methods often focus on green chemistry principles to minimize environmental impact. For example, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been shown to be effective . This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . Reaction conditions often involve the use of ionic liquids under microwave irradiation to promote efficiency and yield .
Major Products
The major products formed from these reactions are typically various substituted derivatives of the parent compound, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the synthesis of materials with specific properties, such as catalysts.
Mechanism of Action
The mechanism by which 2-Phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione exerts its effects involves interaction with various molecular targets. For instance, it can inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Disubstituted-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
- 7-Methyl-2,5-diphenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets 2-Phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-8-6-9(16)14-11(12-8)17-10(13-14)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWHFLNPQTUOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N(C1=O)N=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(DIMETHYLAMINO)ETHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4738948.png)
![[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate](/img/structure/B4738955.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
![3-{[(4-chloro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4738968.png)
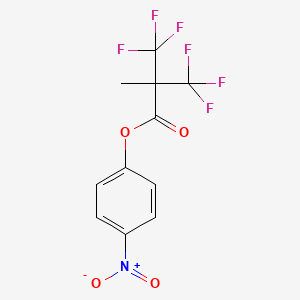
![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)
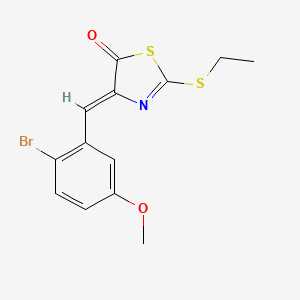
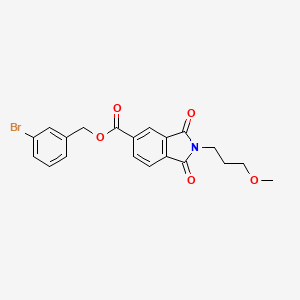
![6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE](/img/structure/B4739011.png)
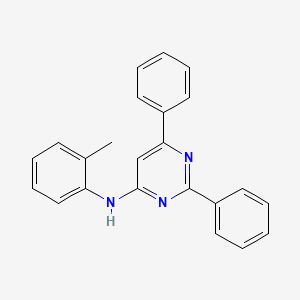
![TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4739032.png)
![8-CHLORO-2-(2-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4739034.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4739043.png)
